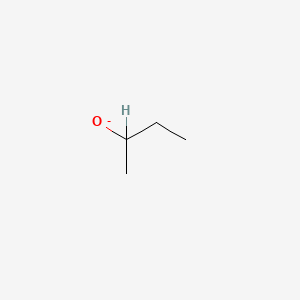
Sec-butoxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Sec-butoxide, specifically aluminum tri-sec-butoxide (CAS 2269-22-9; molecular formula C₁₂H₂₇AlO₃), is an organoaluminum compound widely utilized in organic synthesis and catalysis. It is structurally characterized by three sec-butoxy groups bonded to an aluminum center, imparting moderate steric bulk and Lewis acidity. This compound is frequently employed as a precursor in sol-gel processes for synthesizing mesoporous materials, where its controlled hydrolysis enables the formation of well-defined pore structures . Additionally, this compound serves as a base in elimination reactions, offering a balance between reactivity and steric hindrance compared to other alkoxide isomers .
Comparison with Similar Compounds
Comparison with Structurally Similar Alkoxide Compounds
Base Strength and Steric Effects
Sec-butoxide is part of the alkoxide family, which includes n-butoxide , This compound , and tert-butoxide . These isomers differ in their steric profiles and basicity, significantly impacting their reactivity:
| Alkoxide | Base Strength (Relative) | Steric Bulk | Key Applications |
|---|---|---|---|
| n-Butoxide | Low | Low | SN2 reactions, mild base conditions |
| This compound | Moderate | Moderate | E2 elimination, sol-gel synthesis |
| tert-Butoxide | High | High | Strong E2 base, hindered substrates |
In E2 elimination reactions, base strength follows the order n-butoxide < this compound < tert-butoxide . Tert-butoxide’s high basicity and steric bulk favor elimination over substitution, while this compound’s intermediate properties make it suitable for substrates requiring moderate deprotonation without excessive steric interference. For example, in dehydrohalogenation reactions, this compound achieves higher olefin yields than n-butoxide but lower than tert-butoxide .
Reaction Mechanism Implications
- E2 vs. E1 Pathways : this compound’s moderate basicity favors concerted E2 mechanisms, whereas weaker bases like n-butoxide may allow carbocation formation (E1) in protic solvents.
- Stereochemical Outcomes : The steric bulk of this compound reduces side reactions (e.g., rearrangements) compared to n-butoxide but is less effective than tert-butoxide in enforcing anti-periplanar geometry .
Comparison with Functionally Similar Metal Alkoxides
Aluminum Isopropoxide
Aluminum isopropoxide (Al(O-ⁱPr)₃) shares functional similarities with this compound as a Lewis acid catalyst. However, differences in alkoxy group size and hydrolysis rates lead to distinct material properties:
Data Tables Summarizing Comparative Properties
Table 1: Base Properties of Butoxide Isomers in E2 Reactions
| Alkoxide | Base Strength | Steric Hindrance | Olefin Yield (%) | Key Reference |
|---|---|---|---|---|
| n-Butoxide | Low | Low | 30–40 | |
| This compound | Moderate | Moderate | 50–60 | |
| tert-Butoxide | High | High | 70–80 |
Table 2: Textural Properties of Mesoporous Materials
*Hypothetical data inferred from synthesis trends.
Key Research Findings and Implications
Reactivity Balance : this compound’s intermediate steric and electronic properties make it versatile in organic synthesis, particularly for substrates sensitive to strong bases or bulky environments .
Material Science: Its controlled hydrolysis enables the synthesis of mesoporous aluminosilicates with tunable pore sizes, critical for catalysis and adsorption .
Catalyst Design : Compared to isopropoxide, this compound’s slower condensation allows finer structural control, emphasizing the role of alkoxy group size in material properties .
Properties
Molecular Formula |
C4H9O- |
|---|---|
Molecular Weight |
73.11 g/mol |
IUPAC Name |
butan-2-olate |
InChI |
InChI=1S/C4H9O/c1-3-4(2)5/h4H,3H2,1-2H3/q-1 |
InChI Key |
WRMFBHHNOHZECA-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















